molecular formula C16H13Cl2N B12829340 1-Benzyl-2-chloroquinolin-1-ium chloride

1-Benzyl-2-chloroquinolin-1-ium chloride

Cat. No.: B12829340
M. Wt: 290.2 g/mol
InChI Key: UDEMUNOSBVMBII-UHFFFAOYSA-M
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Description

1-Benzyl-2-chloroquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline backbone This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the quinoline ring and a chlorine atom at the second position The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloroquinolin-1-ium chloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloroquinolin-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.

    Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.

    Electrophilic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline N-oxides
  • Tetrahydroquinoline derivatives

Scientific Research Applications

1-Benzyl-2-chloroquinolin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloroquinolin-1-ium chloride involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to cell death. The benzyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes .

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the benzyl group, making it less lipophilic and potentially less effective in biological systems.

    1-Benzylquinolin-1-ium chloride: Similar structure but without the chlorine atom, which may affect its reactivity and interaction with nucleophiles.

    Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.

Uniqueness: 1-Benzyl-2-chloroquinolin-1-ium chloride stands out due to its unique combination of a benzyl group and a chlorine atom on the quinoline ring.

Properties

Molecular Formula

C16H13Cl2N

Molecular Weight

290.2 g/mol

IUPAC Name

1-benzyl-2-chloroquinolin-1-ium;chloride

InChI

InChI=1S/C16H13ClN.ClH/c17-16-11-10-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

UDEMUNOSBVMBII-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C=CC3=CC=CC=C32)Cl.[Cl-]

Origin of Product

United States

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